2-Amino-4-fluoropyridin-3-ol
Overview
Description
2-Amino-4-fluoropyridin-3-ol is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a pyridine derivative, which are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of this compound can be achieved by cross-coupling between a nucleobase (2-amino-4-fluoro-3,5-diiodopyridine) and sugar moieties . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular formula of this compound is C5H5FN2O . Its molecular weight is 128.104 Da . The structure of the compound can be found in various databases such as ChemSpider .Chemical Reactions Analysis
Whole cells of Burkholderia sp. MAK1 have shown the ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Scientific Research Applications
Fluorescent Amino Acids in Chemical Biology
Fluorescent amino acids, including structures related to 2-Amino-4-fluoropyridin-3-ol, are crucial in chemical biology. They enable the non-invasive study of biological systems, allowing for the tracking of protein-protein interactions and real-time imaging of nanoscopic events with high spatial resolution. These compounds are integrated into peptide and protein scaffolds using site-specific genetic encoding and bioorthogonal approaches, facilitating the design of novel artificial proteins and the investigation of biological processes through optical imaging (Cheng et al., 2020).
Novel PET Tracers for Imaging Demyelinating Diseases
This compound derivatives are being investigated for their potential as PET (Positron Emission Tomography) tracers, specifically [18F]3F4AP, a radiofluorinated analog of the FDA-approved drug for multiple sclerosis, 4-aminopyridine. This compound shows promise for imaging demyelination, a hallmark of multiple sclerosis, demonstrating the versatility of fluoropyridine derivatives in medical imaging and drug development (Brugarolas et al., 2017).
Antibacterial Agents and Kinase Inhibitors
This compound and its analogs have been explored for their antibacterial properties and as kinase inhibitors. These compounds exhibit significant activity against various bacterial strains, highlighting their potential in developing new antibiotics. Additionally, their application in creating selective kinase inhibitors indicates their importance in designing drugs for treating cancer and other diseases (Egawa et al., 1984; Schroeder et al., 2009).
Synthesis and Applications in Organic Chemistry
Research has also focused on the efficient synthesis of fluoropyridine derivatives for various applications, including the development of cognition-enhancing drugs and DNA-protein crosslink technology. These studies demonstrate the compound's utility in synthesizing complex molecules and its potential in therapeutic applications (Pesti et al., 2000; Sato & Matsuda, 2019).
Fluorescent Probes and Biophysical Studies
This compound related compounds are used as fluorescent probes for studying DNA structure, dynamics, and biomolecular interactions. Their incorporation into proteins and nucleic acids enables detailed biophysical studies, aiding in understanding molecular mechanisms underlying various biological processes (Summerer et al., 2006; Kasireddy et al., 2017).
Safety and Hazards
The safety data sheet for 2-amino-4-fluoropyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The future directions for 2-Amino-4-fluoropyridin-3-ol could involve further exploration of its synthesis methods and potential applications in various fields. The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides , which could be explored further.
Mechanism of Action
Target of Action
It is known that this compound is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Mode of Action
It is known that fluoropyridines, such as 2-amino-4-fluoropyridin-3-ol, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
It is known that fluoropyridines can be used in the synthesis of various biologically active compounds .
Pharmacokinetics
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues , which may impact their bioavailability.
Action Environment
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, a group to which 2-Amino-4-fluoropyridin-3-ol belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Molecular Mechanism
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-amino-4-fluoropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTIHGYFWBQASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613863 | |
Record name | 2-Amino-4-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003710-90-4 | |
Record name | 2-Amino-4-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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